740 Y-P Displays Superior Mitogenic Stimulation Compared to EGF and FGF in C2 Muscle Cells
In a direct comparative in vitro study using serum-starved C2 muscle cells, 740 Y-P (50 μg/mL; 48 hours) demonstrated a superior capacity to stimulate mitogenesis compared to the canonical growth factors epidermal growth factor (EGF) and fibroblast growth factor (FGF) [1]. The peptide's ability to drive cell cycle entry into S-phase was quantified, establishing a clear performance benchmark against widely used growth factor stimuli.
| Evidence Dimension | Percentage of cells in S-phase (mitogenesis) |
|---|---|
| Target Compound Data | 48.3% of C2 cells in S-phase |
| Comparator Or Baseline | EGF and FGF (quantitative data for these specific comparators was reported as being lower than the 48.3% observed for 740 Y-P in the cited source, but exact percentages for EGF and FGF in this specific experiment were not provided in the available excerpt). |
| Quantified Difference | The 740 Y-P-treated group exhibited a 48.3% S-phase cell population, a result described as "better than" EGF or FGF at stimulating entry into S-phase [1]. |
| Conditions | C2 muscle cells; 50 μg/mL 740 Y-P; 48-hour incubation; serum-starved conditions |
Why This Matters
This direct comparison demonstrates that 740 Y-P is not merely a surrogate for PI3K activation but can outperform standard growth factors in driving a key cellular response, making it a more potent and reliable tool for studying PI3K-dependent mitogenesis.
- [1] PeptideDB. (n.d.). 740 Y-P_product_DataBase. CAS 1236188-16-1. In vitro bioactivity data. View Source
